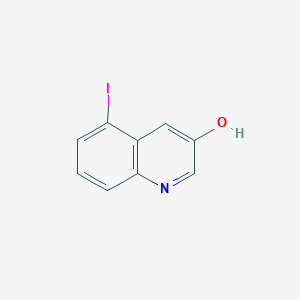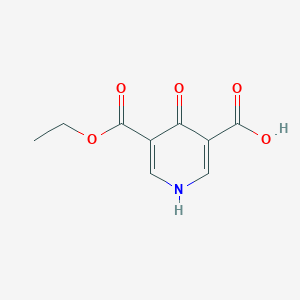
(1R)-2,2,2-Trifluoro-1-(tetrahydrofuran-3-YL)ethan-1-amine hcl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R)-2,2,2-Trifluoro-1-(tetrahydrofuran-3-YL)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C6H13ClF3NO It is a derivative of ethanamine, featuring a trifluoromethyl group and a tetrahydrofuran ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-2,2,2-Trifluoro-1-(tetrahydrofuran-3-YL)ethan-1-amine hydrochloride typically involves the following steps:
Formation of the Tetrahydrofuran Ring: Starting from a suitable precursor, the tetrahydrofuran ring is formed through cyclization reactions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.
Amination: The ethanamine moiety is introduced through amination reactions, often using ammonia or amines as reagents.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
(1R)-2,2,2-Trifluoro-1-(tetrahydrofuran-3-YL)ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its functional groups.
Substitution: The trifluoromethyl and tetrahydrofuran groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles are employed under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
(1R)-2,2,2-Trifluoro-1-(tetrahydrofuran-3-YL)ethan-1-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of complex molecules with specific properties.
Biology: The compound may be used in studies involving enzyme interactions, receptor binding, and other biochemical processes.
Industry: It may be used in the production of specialty chemicals, agrochemicals, and materials with specific properties.
Wirkmechanismus
The mechanism of action of (1R)-2,2,2-Trifluoro-1-(tetrahydrofuran-3-YL)ethan-1-amine hydrochloride involves its interaction with molecular targets such as enzymes, receptors, and other proteins. The trifluoromethyl group and tetrahydrofuran ring contribute to its binding affinity and specificity, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(Tetrahydrofuran-3-yl)ethan-1-amine: A similar compound without the trifluoromethyl group.
2,2,2-Trifluoroethylamine: A simpler compound with only the trifluoromethyl group and ethanamine moiety.
Tetrahydrofuran: The parent compound of the tetrahydrofuran ring.
Uniqueness
(1R)-2,2,2-Trifluoro-1-(tetrahydrofuran-3-YL)ethan-1-amine hydrochloride is unique due to the presence of both the trifluoromethyl group and the tetrahydrofuran ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C6H11ClF3NO |
|---|---|
Molekulargewicht |
205.60 g/mol |
IUPAC-Name |
(1R)-2,2,2-trifluoro-1-(oxolan-3-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C6H10F3NO.ClH/c7-6(8,9)5(10)4-1-2-11-3-4;/h4-5H,1-3,10H2;1H/t4?,5-;/m1./s1 |
InChI-Schlüssel |
VZCHZZZBPYVHBC-VVNPLDQHSA-N |
Isomerische SMILES |
C1COCC1[C@H](C(F)(F)F)N.Cl |
Kanonische SMILES |
C1COCC1C(C(F)(F)F)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S)-2-amino-4-[[(2S)-1-[[(3E,6R,9S,12S,13S,21S,24S,27S,28S,31R,32S)-13,32-dihydroxy-24-[(1S)-1-hydroxyethyl]-9-[(1S)-1-hydroxy-2-methylpropyl]-6-[1-(1H-indol-3-yl)ethyl]-3-(1H-indol-3-ylmethylidene)-21,28-dimethyl-2,5,8,11,17,20,23,26,30-nonaoxo-29-oxa-1,4,7,10,16,19,22,25-octazatricyclo[29.3.0.012,16]tetratriacontan-27-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B13029621.png)
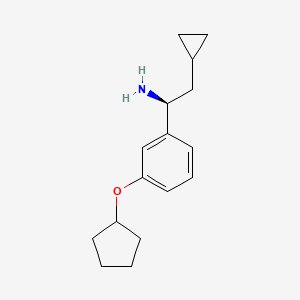

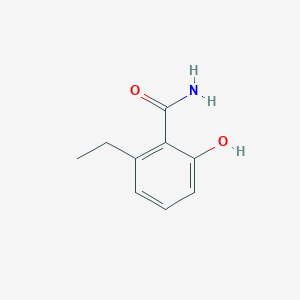

![Spiro[3.3]heptane-2,6-dicarboxylicacid,dimethylester,(+)](/img/structure/B13029636.png)
![(1-Trityl-1H-pyrazolo[3,4-C]pyridin-3-YL)methanol](/img/structure/B13029642.png)
![5-Chloro-2-iodobenzo[d]thiazole](/img/structure/B13029644.png)
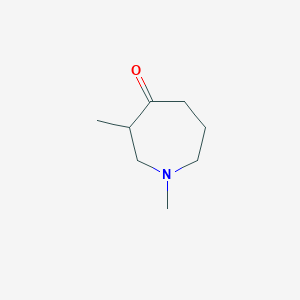
![5-Methyl-7-oxo-1,6-dihydropyrazolo[4,3-d]pyrimidine-3-carboxylic acid](/img/structure/B13029659.png)
![1,6-Dimethyl-3-(6-nitrobenzo[d][1,3]dioxol-5-yl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13029687.png)
